CMKLR1 antagonist 1
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Overview
Description
CMKLR1 antagonist 1 is a potent and orally active chemokine-like receptor 1 (CMKLR1) antagonist. It is known for its ability to inhibit the chemerin-stimulated β-arrestin2 association with CMKLR1, as well as chemerin-triggered CMKLR1+ cell migration . This compound has shown significant potential in treating various diseases, including autoimmune and inflammatory conditions .
Preparation Methods
The synthesis of CMKLR1 antagonist 1 involves the use of 2-(α-naphthoyl) ethyltrimethylammonium iodide (α-NETA) as a key intermediate . The synthetic route typically includes the following steps:
Formation of α-NETA: This involves the reaction of α-naphthoyl chloride with ethyltrimethylammonium iodide under controlled conditions.
Purification: The crude product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis process with optimizations for yield and purity.
Chemical Reactions Analysis
CMKLR1 antagonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
CMKLR1 antagonist 1 has a wide range of scientific research applications:
Mechanism of Action
CMKLR1 antagonist 1 exerts its effects by binding to the chemokine-like receptor 1 (CMKLR1) and inhibiting its interaction with chemerin . This inhibition prevents the downstream signaling pathways that lead to immune cell migration and inflammation . The molecular targets involved include the β-arrestin2 protein and the CMKLR1 receptor .
Comparison with Similar Compounds
CMKLR1 antagonist 1 is unique in its high potency and oral activity compared to other CMKLR1 antagonists . Similar compounds include:
α-NETA: Another CMKLR1 antagonist with similar inhibitory effects.
Chemerin-derived peptides: These peptides also target CMKLR1 but may have different pharmacokinetic properties.
Properties
Molecular Formula |
C30H29Cl2FN2O4 |
---|---|
Molecular Weight |
571.5 g/mol |
IUPAC Name |
(3S)-3-[4-[[1-cyclopentyl-3-[3,5-dichloro-4-(hydroxymethyl)phenyl]-4-fluoroindazol-6-yl]methoxy]phenyl]butanoic acid |
InChI |
InChI=1S/C30H29Cl2FN2O4/c1-17(10-28(37)38)19-6-8-22(9-7-19)39-16-18-11-26(33)29-27(12-18)35(21-4-2-3-5-21)34-30(29)20-13-24(31)23(15-36)25(32)14-20/h6-9,11-14,17,21,36H,2-5,10,15-16H2,1H3,(H,37,38)/t17-/m0/s1 |
InChI Key |
PSFVPDVRKIFGLA-KRWDZBQOSA-N |
Isomeric SMILES |
C[C@@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CC3=C(C(=C2)F)C(=NN3C4CCCC4)C5=CC(=C(C(=C5)Cl)CO)Cl |
Canonical SMILES |
CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC3=C(C(=C2)F)C(=NN3C4CCCC4)C5=CC(=C(C(=C5)Cl)CO)Cl |
Origin of Product |
United States |
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